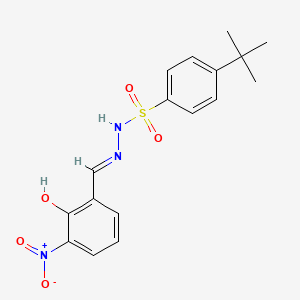![molecular formula C23H24N2O4S B6038742 4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B6038742.png)
4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide, also known as BMSB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a specific enzyme, which makes it a potential candidate for the treatment of various diseases.
Wirkmechanismus
4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide inhibits the activity of CA IX by binding to the active site of the enzyme. CA IX is involved in the regulation of pH in cancer cells, and inhibition of this enzyme can lead to a decrease in tumor growth and metastasis. 4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide has also been shown to inhibit the activity of other carbonic anhydrase isoforms, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide has been shown to have a significant effect on the activity of CA IX and other carbonic anhydrase isoforms. Inhibition of these enzymes can lead to a decrease in tumor growth and metastasis, as well as a decrease in inflammation. 4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide has also been shown to have a low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide in lab experiments is its high potency and selectivity for CA IX. This makes it an ideal tool for studying the role of CA IX in cancer progression and metastasis. However, one limitation of using 4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for the study of 4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide. One area of research could focus on the development of more efficient synthesis methods for 4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide, which could make it more accessible for further study. Another area of research could focus on the development of 4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide analogs with improved properties, such as increased solubility or selectivity for specific carbonic anhydrase isoforms. Additionally, further research could focus on the use of 4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide is a promising chemical compound that has shown potential for use in the treatment of various diseases. Its potent inhibition of CA IX and other carbonic anhydrase isoforms make it an ideal tool for studying the role of these enzymes in disease progression. While there are some limitations to working with 4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide, its low toxicity profile and high potency make it a valuable tool for further research.
Synthesemethoden
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the protection of the amine group of 4-aminobenzamide with a benzyl group. The protected amine is then reacted with methylsulfonyl chloride to form the corresponding sulfonamide. The resulting compound is then deprotected to expose the amine group, which is then reacted with 4-ethoxyphenyl isocyanate to yield 4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide. The overall synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to be a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer. Inhibition of CA IX can lead to a decrease in tumor growth and metastasis. 4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-3-29-22-15-11-20(12-16-22)24-23(26)19-9-13-21(14-10-19)25(30(2,27)28)17-18-7-5-4-6-8-18/h4-16H,3,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULZVSNHCSGLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6038664.png)

![1-(4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6038685.png)
![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6038689.png)


![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6038702.png)

![N-(4-fluorophenyl)-1-[(1-isopropyl-4-piperidinyl)carbonyl]-3-piperidinamine](/img/structure/B6038722.png)
![6,7-dichloro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6038724.png)
![1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B6038732.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6038735.png)
![2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6038740.png)
![4-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-1,3-thiazole-5-carboxamide](/img/structure/B6038749.png)